Boc-D-glu-ome
CAS No.: 55227-00-4
Cat. No.: VC21538832
Molecular Formula: C11H19NO6
Molecular Weight: 261,28 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 55227-00-4 |
---|---|
Molecular Formula | C11H19NO6 |
Molecular Weight | 261,28 g/mole |
IUPAC Name | (4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1 |
Standard InChI Key | ZAYAFKXUQMTLPL-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC |
Chemical Structure and Identification
Boc-D-Glu-OMe is characterized by specific chemical identifiers that distinguish it from related compounds. The molecule contains a D-glutamic acid backbone with protective modifications that make it suitable for peptide synthesis applications.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 55227-00-4 |
Molecular Formula | C₁₁H₁₉NO₆ |
Molecular Weight | 261.28 g/mol |
Chinese Name | N-叔丁氧羰基-D-谷氨酸1-甲酯 |
Appearance | Not specified in literature |
The D-configuration at the alpha carbon is a critical feature of this compound, distinguishing it from its L-isomer (CAS: 72086-72-7), which possesses different stereochemical properties and reactivity patterns . The compound's IUPAC name would be (4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, following the naming convention of its L-isomer but with the R configuration instead of S .
Structural Components
The compound consists of three primary structural components:
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A D-glutamic acid core structure
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A tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group
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A methyl ester group modifying the alpha-carboxylic acid function
The gamma-carboxylic acid group remains unmodified, providing a reactive site for further chemical transformations. This selective protection pattern enables controlled peptide synthesis procedures where specific reaction sites can be selectively manipulated .
Physical and Chemical Properties
The physical and chemical properties of Boc-D-Glu-OMe determine its behavior in synthesis reactions and influence handling procedures in laboratory settings.
Property | Value/Description |
---|---|
Solubility | Soluble in DMSO |
Storage Temperature | -20°C recommended |
Stability Notes | Avoid repeated freeze-thaw cycles |
Long-term Storage | 6 months at -80°C; 1 month at -20°C |
For laboratory applications, it is recommended to prepare stock solutions based on the compound's solubility profile, with appropriate aliquoting to avoid degradation through repeated freeze-thaw cycles . When preparing stock solutions, heating to 37°C followed by sonication may improve dissolution in challenging solvents .
Related Compound Properties
While specific data for Boc-D-Glu-OMe is limited in the search results, related compounds provide insight into expected physicochemical properties:
Property | Value |
---|---|
Boiling Point | Approximately 428.4°C (at 760 mmHg) |
Density | Approximately 1.182 g/cm³ |
Flash Point | Approximately 212.9°C |
These values are based on data from the L-isomer and should be considered approximate for the D-isomer, as stereochemistry typically has minimal impact on these physical properties .
Synthesis Methods
Multiple synthetic approaches can be employed to obtain Boc-D-Glu-OMe, with the most common route involving protection of the amino group followed by selective esterification.
Standard Synthetic Route
The most straightforward synthesis involves the reaction of D-glutamic acid 5-methyl ester with di-tert-butyl dicarbonate (Boc₂O):
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D-Glutamic acid or its derivative is dissolved in a mixture of water and 1,4-dioxane
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Triethylamine is added as a base
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Di-tert-butyl dicarbonate is introduced to the reaction mixture
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The mixture is stirred at room temperature (approximately 20°C) for 18 hours
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The product is extracted, purified, and isolated
This synthetic procedure typically yields the desired compound in high purity (>98%) . The reaction sequence is similar to that used for the L-isomer but begins with D-glutamic acid instead .
Alternative Methods
Alternative synthetic routes may include:
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Selective esterification of Boc-D-Glu-OH using methanol and a suitable catalyst
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Starting with D-glutamic acid dimethyl ester and selective Boc-protection of the alpha-amino group
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Enzymatic resolution of racemic mixtures to obtain the D-isomer specifically
Each method has advantages depending on the starting materials available and the scale of synthesis required .
Applications in Chemical Research
Boc-D-Glu-OMe serves critical functions in peptide chemistry and pharmaceutical research, with applications spanning multiple domains.
Peptide Synthesis
In peptide synthesis, Boc-D-Glu-OMe is particularly valuable for:
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Introduction of D-glutamic acid residues into peptide sequences
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Creation of peptides with enhanced stability against enzymatic degradation
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Development of peptides with distinct conformational properties
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Synthesis of bioactive peptides where D-amino acids confer specialized biological activity
The incorporation of D-amino acids into peptides often results in increased resistance to proteolytic enzymes, extending biological half-life and enhancing pharmacological properties of peptide-based therapeutics .
Research Applications
Recent research has highlighted the utility of Boc-protected amino acids in advanced synthetic methodologies:
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Carboxylic acid-catalyzed transamidation reactions for peptide synthesis
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Preparation of di-, tri-, and oligopeptides containing D-proline residues
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Development of peptides with unique three-dimensional structures
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Synthesis of peptidomimetics with therapeutic potential
These applications demonstrate the compound's versatility in constructing complex molecular architectures with defined stereochemistry .
Guideline | Details |
---|---|
Personal Protection | Use appropriate PPE including gloves and eye protection |
Storage | Keep in tightly closed containers at -20°C |
Solution Preparation | Prepare stock solutions in appropriate solvents (e.g., DMSO) |
Aliquoting | Divide solutions into single-use aliquots to prevent degradation |
Shipping | Ship with appropriate cooling (room temperature or blue ice as needed) |
These practices help maintain the compound's integrity and ensure consistent results in experimental procedures .
Hazard Statement | Precautionary Statement |
---|---|
H302-H315-H319-H332-H335 | P261-P280-P305+P351+P338 |
These codes indicate potential hazards including harmful if swallowed or inhaled, skin and eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves/eye protection, and carefully rinsing eyes with water if exposure occurs .
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